molecular formula C7H6BNO2S B8268404 Thieno[3,2-c]pyridin-3-ylboronic acid

Thieno[3,2-c]pyridin-3-ylboronic acid

Cat. No.: B8268404
M. Wt: 179.01 g/mol
InChI Key: PYTJADOHJRAQHW-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridin-3-ylboronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine ring system attached to a boronic acid group. The presence of the boronic acid moiety makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-c]pyridin-3-ylboronic acid typically involves the formation of the thieno[3,2-c]pyridine core followed by the introduction of the boronic acid group. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to couple a thieno[3,2-c]pyridine derivative with a boronic acid precursor under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-c]pyridin-3-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of thieno[3,2-c]pyridin-3-ylboronic acid primarily involves its role as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various chemical and biological processes. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Properties

IUPAC Name

thieno[3,2-c]pyridin-3-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-4-12-7-1-2-9-3-5(6)7/h1-4,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTJADOHJRAQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC2=C1C=NC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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